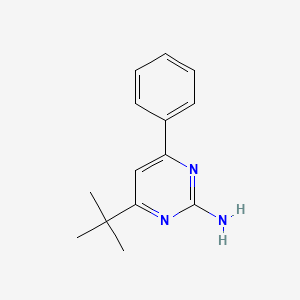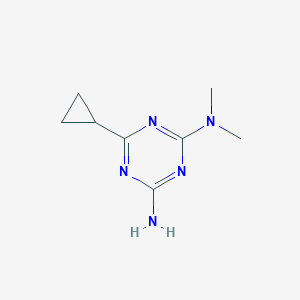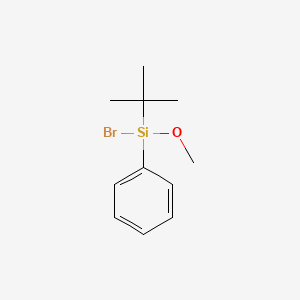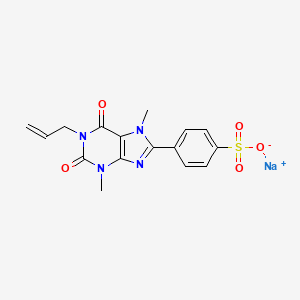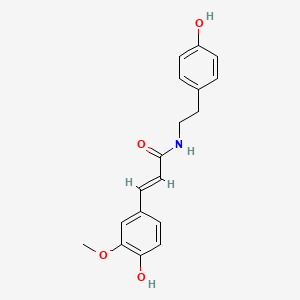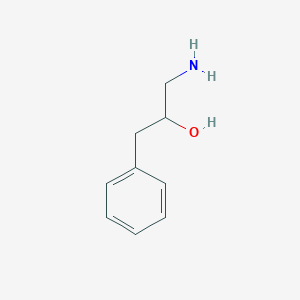
1-Amino-3-phenylpropan-2-ol
Overview
Description
1-Amino-3-phenylpropan-2-ol is an organic compound with the molecular formula C9H13NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Mechanism of Action
Target of Action
The primary target of 1-Amino-3-phenylpropan-2-ol, also known as Phenylpropanolamine (PPA), is the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine and epinephrine produced by the body, but also many medications .
Mode of Action
PPA acts as an indirect sympathomimetic which induces norepinephrine release, thereby activating adrenergic receptors . It was originally thought to act as a direct agonist of adrenergic receptors, but PPA shows only weak or negligible affinity for these receptors .
Biochemical Pathways
PPA affects the norepinephrine pathway . Norepinephrine is a neurotransmitter that plays an essential role in attention and focus. It is produced in the body from the amino acid tyrosine. By inducing the release of norepinephrine, PPA can increase the concentration of this neurotransmitter, leading to increased activation of adrenergic receptors .
Pharmacokinetics
PPA is metabolized in the liver by the enzyme CYP2D6 . The elimination half-life of PPA is between 2.1 to 3.4 hours This means that it takes about 21 to 34 hours for half of the drug to be eliminated from the body
Result of Action
The activation of adrenergic receptors by PPA leads to various physiological effects. It has been used as a decongestant and appetite suppressant . It is currently withdrawn from the market in canada and the united states due to the risk for hemorrhagic strokes .
Biochemical Analysis
Biochemical Properties
1-Amino-3-phenylpropan-2-ol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biomolecules, affecting their structure and function .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to changes in cellular responses. Additionally, the compound can affect the expression of specific genes, altering the production of proteins involved in various cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade into other compounds that have different biological activities. Additionally, prolonged exposure to the compound can lead to changes in cellular responses, such as adaptation or resistance to its effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating cellular processes and improving cellular function. At high doses, it can have toxic or adverse effects, such as disrupting cellular metabolism and causing cell damage. These dosage-dependent effects are important for understanding the compound’s safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, leading to the formation of specific metabolites. For example, it may undergo oxidative deamination, resulting in the formation of hippuric acid. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be transported into cells via amino acid transporters, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the cytoplasm or nucleus, where it can interact with specific biomolecules and influence cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-phenylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of (2,3-epoxypropyl)benzene with concentrated ammonia solution. This reaction is typically carried out in a microwave reactor at 110°C for 30 minutes, resulting in the formation of this compound with a yield of 86% .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of microwave reactors and high-pressure conditions can facilitate efficient production on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed:
Oxidation: Formation of 1-amino-3-phenylpropan-2-one.
Reduction: Formation of 1-amino-3-phenylpropan-2-amine.
Substitution: Formation of 1-amino-3-phenylpropan-2-halide.
Scientific Research Applications
1-Amino-3-phenylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Comparison with Similar Compounds
1-Amino-3-phenylpropan-2-ol can be compared with other similar compounds, such as:
2-Amino-3-phenylpropan-1-ol: Another chiral amino alcohol with similar properties but different structural arrangement.
Phenylpropanolamine: A compound with similar molecular structure but different pharmacological effects.
1-Aminopropan-2-ol: A simpler amino alcohol with fewer carbon atoms and different chemical properties.
Uniqueness: this compound is unique due to its specific chiral structure, which allows it to interact with biological molecules in a stereospecific manner. This makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition.
Properties
IUPAC Name |
1-amino-3-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIXMZQZEAAIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396016 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50411-26-2 | |
| Record name | 1-amino-3-phenyl-propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-3-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275304.png)

